Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate
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Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of imidazo[1,2-a]pyridines makes them valuable scaffolds for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The carbamimidothioate group can be introduced through subsequent reactions involving thiourea and other reagents .
Industrial Production Methods
Industrial production of this compound often involves large-scale multicomponent reactions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a different ring fusion pattern but similar applications in medicinal chemistry
Uniqueness
Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate is unique due to its specific functional groups and the resulting biological activities. Its carbamimidothioate group imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N4S |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate |
InChI |
InChI=1S/C9H10N4S/c10-9(11)14-6-7-5-13-4-2-1-3-8(13)12-7/h1-5H,6H2,(H3,10,11) |
InChI Key |
DGQVXHAWNLXTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC(=N)N |
Origin of Product |
United States |
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